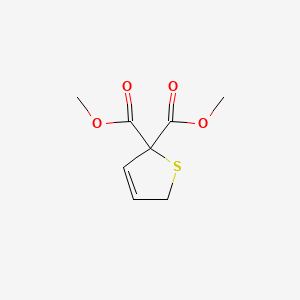![molecular formula C10H13ClN2O2 B6604583 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 2740660-78-8](/img/structure/B6604583.png)
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride (AMPO) is an organic compound that is widely used for its various applications in biochemical and physiological research. AMPO is a versatile molecule that can be used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in biochemical and physiological research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the preparation of polymers, in organic synthesis, and in the synthesis of peptides. Additionally, this compound has been used as an inhibitor of enzymes and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and phosphatases. It is also thought to interact with proteins and nucleic acids, which may be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, to act as an anticoagulant, and to modulate the expression of genes. Additionally, this compound has been found to have anti-bacterial and anti-viral properties and to inhibit the growth of fungi.
Advantages and Limitations for Lab Experiments
The use of 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is readily available. Additionally, it is a versatile molecule that can be used in a variety of laboratory experiments. The main limitation of using this compound is that its mechanism of action is not fully understood and its effects can vary depending on the concentration and the experimental conditions.
Future Directions
The potential future directions for 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride are numerous. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, this compound could be used in the synthesis of new compounds, such as pharmaceuticals and agricultural chemicals. Finally, it could be used as a model compound for the development of new synthetic methods and for the study of enzyme inhibition.
Synthesis Methods
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride can be synthesized by a method known as the Ugi four-component reaction. The Ugi four-component reaction is a condensation reaction that involves the reaction of an aldehyde, an amine, an isocyanide, and an acid to form a cyclic product. In the case of this compound, the aldehyde is 4-formylbenzoic acid, the amine is 4-aminomethylphenol, the isocyanide is isocyanoacetamide, and the acid is hydrochloric acid. These components are reacted together in a solvent, such as ethyl acetate, to form this compound.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13;/h1-4H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJVMDZVSENJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)


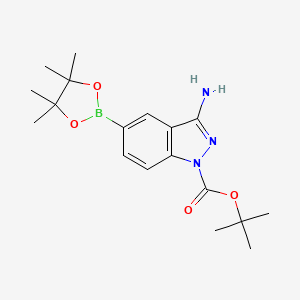
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
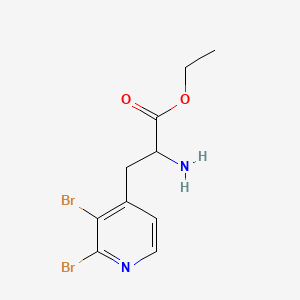
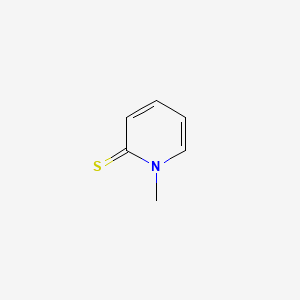

![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
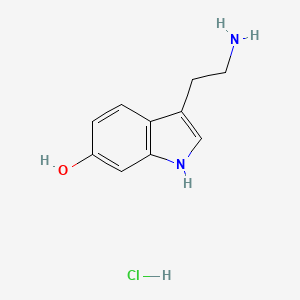
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
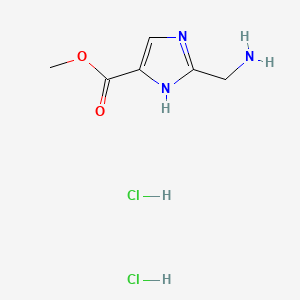
![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)
